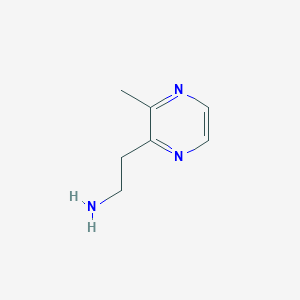

2-(3-Methylpyrazin-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3-methylpyrazin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSGCGIKIWAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylpyrazin 2 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2-(3-Methylpyrazin-2-yl)ethan-1-amine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnection focuses on the most synthetically accessible bonds.

A logical first disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This is a common strategy for amine synthesis, suggesting a precursor that can be converted to the amine functionality. libretexts.org This leads to a key intermediate, a carbonyl compound, through the process of reductive amination or a related transformation. The precursor identified through this disconnection is 1-(3-methylpyrazin-2-yl)ethan-1-one .

Further deconstruction of this ketone intermediate involves disconnecting the carbon-carbon (C-C) bond between the pyrazine (B50134) ring and the acetyl group. This step simplifies the structure to a methylpyrazine core and an acetyl synthon. The synthesis of the substituted pyrazine ring itself represents the final stage of the retrosynthetic analysis, which can be traced back to simple acyclic precursors, typically involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

This analysis provides a strategic roadmap for the forward synthesis, beginning with the construction of the heterocyclic core, followed by side-chain installation and functional group transformation.

Precursor Synthesis and Optimization

The successful synthesis of the target amine relies heavily on the efficient preparation of its key precursors. This section details the synthesis of the necessary methylpyrazine intermediates and their subsequent conversion to the ethanone (B97240) derivative required for the final amination step.

Synthesis of Methylpyrazine Intermediates

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. researchgate.net The synthesis of substituted pyrazines, such as methylpyrazine, is often achieved through condensation reactions. A classical and widely applicable method involves the reaction of a 1,2-dicarbonyl compound with an α-aminocarboxylic acid amide. google.com The reaction typically proceeds in the presence of a base to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazine ring.

While various methods exist for pyrazine synthesis, the specific substitution pattern of the required intermediate dictates the choice of starting materials. researchgate.net For instance, the self-condensation of α-aminoketones or the reaction between an α-dicarbonyl compound and a 1,2-diamine are foundational methods in pyrazine chemistry.

Preparation of Ethanone Derivatives (e.g., 1-(3-Methylpyrazin-2-yl)ethan-1-one)

The key precursor for the final amination step is 1-(3-methylpyrazin-2-yl)ethan-1-one . scbt.comcymitquimica.com This compound, also known as 2-acetyl-3-methylpyrazine, is a well-characterized chemical intermediate. sigmaaldrich.com Its synthesis can be approached in several ways, primarily involving the acylation of a pre-formed methylpyrazine ring or constructing the ring from precursors that already contain the acetyl moiety.

One common synthetic route is the Friedel-Crafts acylation of a suitable methylpyrazine derivative. This involves reacting the methylpyrazine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent side reactions.

Alternatively, the pyrazine ring can be constructed from acyclic precursors that already contain the required carbon framework. For example, the condensation of diacetyl (a 1,2-dicarbonyl compound) with an appropriate amino amide can yield the desired acetyl-substituted methylpyrazine structure directly.

Table 1: Physical and Chemical Properties of 1-(3-Methylpyrazin-2-yl)ethan-1-one

| Property | Value |

| CAS Number | 23787-80-6 scbt.com |

| Molecular Formula | C₇H₈N₂O scbt.com |

| Molecular Weight | 136.15 g/mol scbt.com |

| Boiling Point | 90 °C at 20 mmHg sigmaaldrich.com |

| Density | 1.114 g/mL at 25 °C sigmaaldrich.com |

| Appearance | Liquid cymitquimica.com |

Direct Synthesis Strategies for this compound

With the key ketone precursor in hand, the final step is the introduction of the amine functionality to form the target compound. This is typically achieved through direct amination or, more commonly, reductive amination approaches.

Amination Reactions

Direct amination strategies can be employed to convert a functionalized precursor into the target amine. One plausible route involves the reduction of the ketone, 1-(3-methylpyrazin-2-yl)ethan-1-one , to the corresponding alcohol, 2-(3-methylpyrazin-2-yl)ethan-1-ol . This alcohol can then be converted into a species with a good leaving group, such as a tosylate, mesylate, or halide. Subsequent nucleophilic substitution with an ammonia (B1221849) source (e.g., ammonia, sodium amide) would yield the desired This compound . This multi-step process offers an alternative to single-step reductive amination but requires additional activation and substitution steps.

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine. libretexts.org

To synthesize This compound , the precursor 1-(3-methylpyrazin-2-yl)ethan-1-one is reacted with an ammonia source, such as ammonia or ammonium (B1175870) acetate, to form the transient imine. This intermediate is then immediately reduced by a suitable reducing agent present in the reaction mixture. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reaction conditions. masterorganicchemistry.com Common choices include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is another powerful method for reducing the imine intermediate to the final amine.

The choice of solvent and reaction conditions, including temperature and pH, is crucial for optimizing the yield and purity of the final product.

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Ammonia Source | Typical Solvent | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Methanol, Ethanol (B145695) | Selective for imines over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Ammonium Chloride | Dichloroethane, THF | Mild, non-toxic, and broadly applicable. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Methanol, Ethanol | Atom-economical, requires pressure equipment. organic-chemistry.org |

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate purification steps. rasayanjournal.co.inclockss.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of the core pyrazine scaffold and related heterocyclic systems often employs these convergent approaches. nih.govnih.gov

One-pot procedures for synthesizing substituted pyrazines typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comresearchgate.net For the target molecule, a hypothetical one-pot approach could involve the reaction of an appropriate diamine with a functionalized dicarbonyl precursor, followed by transformations to introduce the aminoethyl side chain. For instance, a three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by Lewis acids like scandium triflate, is a known method for constructing substituted 3-aminoimidazo[1,2-a]pyrazines, showcasing the power of MCRs in building complex pyrazine-based structures. nih.govresearchgate.net

Another relevant strategy is the aza-Friedel–Crafts reaction. A three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, has been developed for C₃-alkylation, demonstrating a one-pot method to introduce functionalized alkyl groups onto a nitrogen-containing heterocyclic core. nih.govresearchgate.net This type of reaction could be conceptually adapted for the functionalization of a pre-formed pyrazine ring in a convergent manner.

The following table summarizes examples of one-pot and multi-component reactions used for the synthesis of related heterocyclic compounds, illustrating the principles that could be applied to the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| Imidazo[1,2-a]pyrazine Synthesis | 2-Aminopyrazine, Aldehyde, Isonitrile | Sc(OTf)₃, Microwave, 150°C | 3-Aminoimidazo[1,2-a]pyrazine | Not specified |

| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | C₃-Alkylated Imidazo[1,2-a]pyridine | 48-85% |

| Pyrano[2,3-c]pyrazole Synthesis | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Solvent-free | Pyrano[2,3-c]pyrazole | Not specified |

| 2-Aminothiazole Synthesis | Aromatic methyl ketone, Thiourea | CuBr₂ | 2-Aminothiazole derivative | 68-90% |

Derivatization and Analog Generation for Research Purposes

Derivatization of this compound is crucial for structure-activity relationship (SAR) studies and the development of analogs for various research applications, including medicinal chemistry and materials science. imist.matandfonline.com Modifications can be targeted at the primary amine moiety or the pyrazine ring.

Alkylation and Acylation of the Amine Moiety

The primary amine group of this compound is a versatile handle for derivatization through alkylation and acylation reactions. These transformations allow for the introduction of a wide array of functional groups, modulating the compound's physicochemical properties such as lipophilicity, polarity, and basicity.

Alkylation: Direct N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. These methods can produce secondary and tertiary amines. Selective mono-alkylation can be challenging but is achievable under controlled conditions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide derivatives. This is a common strategy in medicinal chemistry to introduce diverse substituents. imist.ma For example, coupling the amine with various carboxylic acids using standard peptide coupling reagents (e.g., CDI, DCC) can generate a library of amide analogs. imist.ma

The table below provides examples of common derivatization reagents for primary amines.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Alkylation | Alkyl Halide | Iodomethane | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | Secondary Amine |

| Acylation | Acid Chloride | Acetyl chloride | Amide |

| Acylation | Activated Ester | N-Hydroxysuccinimide ester | Amide |

| Sulfonylation | Sulfonyl Chloride | Dansyl chloride | Sulfonamide |

Functionalization of the Pyrazine Ring

The pyrazine ring itself offers several avenues for functionalization, although it is an electron-deficient system, which influences its reactivity. researchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, activating groups on the ring can facilitate such reactions.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions. If a halo-substituted precursor of this compound is synthesized, the halogen can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This is a powerful method for introducing diversity around the pyrazine core.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are highly effective for functionalizing halo-pyrazines. tandfonline.com A bromo- or iodo-substituted pyrazine core can be coupled with boronic acids, amines, or other organometallic reagents to introduce aryl, heteroaryl, or alkyl groups.

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. While challenging on electron-deficient systems like pyrazine, specific catalytic systems are being developed that can enable the direct coupling of C-H bonds with various partners.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers is critical in pharmaceutical research. Since this compound is achiral, stereocenters must be introduced either in the side chain or on substituents added to the core structure.

Should a chiral center be desired, for example at the carbon alpha to the amine (creating a 1-(3-Methylpyrazin-2-yl)propan-2-amine analog), several stereoselective methods could be employed:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. 1,2-Amino alcohols and their derivatives are commonly used as chiral auxiliaries. researchgate.net

Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can induce enantioselectivity in a key bond-forming step. For example, asymmetric reduction of a ketone or imine precursor can yield a chiral alcohol or amine.

Resolution: A racemic mixture of a chiral analog can be separated into its constituent enantiomers through techniques such as crystallization with a chiral resolving agent or chiral chromatography.

A flexible strategy for accessing all possible diastereomers of a related 2-amino-1,3-diol structure has been demonstrated through the oxidative amination of allenes, showcasing how reagent and substrate control can achieve complete stereodivergence. rsc.org Such advanced concepts could be adapted to synthesize complex chiral derivatives of the target molecule.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental to optimizing reaction conditions and predicting outcomes.

The classical synthesis of the pyrazine ring involves the condensation of a 1,2-diamine and a 1,2-dicarbonyl, proceeding through the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. tandfonline.com The rate and efficiency of this reaction are influenced by pH and the nature of the substituents.

For derivatization reactions, mechanistic understanding is also key. The Michael addition of amines to α,β-unsaturated systems, a potential route for side-chain elaboration, has been studied in detail. These reactions can proceed via a retro-aza-Henry-type process under mild, non-catalytic conditions, with protic solvents playing a crucial role in mediating proton transfer through a six-membered transition state. organic-chemistry.org

In the reaction of related azines like 1,2,3-triazines with amidines, mechanistic studies combining kinetic investigations, isotope labeling, and computational analysis have shown that the reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway, rather than a concerted Diels-Alder reaction. nih.gov This highlights that expected pathways are not always the ones in operation for nitrogen-containing heterocycles.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of pyrazine derivatives is an area of growing importance. rasayanjournal.co.intandfonline.com These approaches aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Use of Greener Solvents: Water or ethanol are preferred solvents over hazardous chlorinated hydrocarbons. tandfonline.comresearchgate.net Solvent-free, or solid-state, reactions are also an excellent green alternative, often accelerated by grinding or ball milling. rasayanjournal.co.inmdpi.com

Catalysis: The use of catalysts, especially recyclable or biocatalytic ones, is a cornerstone of green chemistry. Simple, cost-effective, and environmentally benign methods for pyrazine synthesis have been reported using catalysts like potassium t-butoxide (t-BuOK) at room temperature, avoiding harsh conditions. researchgate.net Lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the amidation of pyrazine esters in a continuous-flow system, offering a green route to pyrazinamide (B1679903) derivatives. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazine-containing scaffolds like imidazo[1,2-a]pyrazines. nih.gov Similarly, ultrasound has been employed as an energy-efficient method in the synthesis of other heterocyclic systems. rasayanjournal.co.in

Atom Economy: Multi-component and one-pot reactions are inherently greener as they improve atom economy by incorporating most or all of the atoms from the reactants into the final product and reducing the number of workup and purification steps. nih.gov

The following table highlights some green chemistry approaches applicable to pyrazine synthesis.

| Green Chemistry Principle | Approach | Example | Benefit |

| Safer Solvents | Use of water or ethanol | Three-component synthesis of pyranopyrimidinones in water. nih.gov | Reduced toxicity and environmental impact. |

| Catalysis | Biocatalysis | Lipase-catalyzed amidation of pyrazine esters. nih.gov | Mild conditions, high selectivity, biodegradable catalyst. |

| Energy Efficiency | Microwave Irradiation | MCR for 3-aminoimidazo[1,2-a]pyrazine synthesis. nih.gov | Shorter reaction times, often higher yields. |

| Atom Economy | One-Pot Synthesis | Condensation of 1,2-diketones with 1,2-diamines. researchgate.net | Reduced waste, fewer purification steps. |

Advanced Analytical and Spectroscopic Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucudation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(3-Methylpyrazin-2-yl)ethan-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, confirming the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyrazine (B50134) ring, the methyl group, the ethyl bridge, and the amine group. The aromatic protons on the pyrazine ring would appear in the downfield region (typically δ 8.0-8.5 ppm). The methyl group protons would present as a singlet in the upfield region (around δ 2.5 ppm). The two methylene groups of the ethylamine (B1201723) side chain would appear as distinct multiplets, likely triplets, due to coupling with each other. The amine protons might appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the pyrazine ring carbons, the methyl carbon, and the two ethyl chain carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of the protons within the ethylamine side chain (i.e., the coupling between the two CH₂ groups).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. researchgate.net It is crucial for establishing the connectivity between different parts of the molecule, for instance, linking the ethyl side chain to the correct position on the methylpyrazine ring by observing a correlation from the CH₂ protons to the ring carbons. researchgate.netacs.org

The following table summarizes the expected chemical shifts for this compound based on data from analogous pyrazine structures. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Pyrazine H-5 | ~8.3 (d) | ~143 | C-3, C-6 |

| Pyrazine H-6 | ~8.4 (d) | ~145 | C-2, C-5 |

| CH₃ | ~2.6 (s) | ~20 | C-3, C-2 |

| -CH₂- (adjacent to ring) | ~3.1 (t) | ~35 | C-2, C-3, Pyrazine C's |

| -CH₂- (adjacent to NH₂) | ~3.0 (t) | ~40 | C-2 (ethyl), NH₂ |

| NH₂ | Broad, variable | - | -CH₂- |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. wpmucdn.com C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic ethyl and methyl groups would appear between 2850 and 3100 cm⁻¹. The pyrazine ring itself has characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The N-H bending vibration (scissoring) of the primary amine typically appears around 1600 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The pyrazine ring breathing modes are often strong in the Raman spectrum, appearing around 1000-1250 cm⁻¹. nih.govresearchgate.net The C-C stretching of the ethyl chain and C-H bending modes would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

The table below lists the expected vibrational frequencies and their assignments.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Primary Amine (NH₂) | N-H Bend | 1590-1650 | Moderate |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |

| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 | Strong |

| Pyrazine Ring | Ring Breathing | Weak | ~1020 (Strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₁N₃), the molecular weight is 149.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 149. The fragmentation of the molecular ion provides valuable structural information. A primary and highly probable fragmentation pathway for this compound is the β-cleavage of the bond between the two carbon atoms of the ethylamine side chain. This would result in the loss of a •CH₂NH₂ radical (mass = 30) and the formation of a stable, resonance-stabilized cation at m/z 119. This is often the base peak in the spectrum of similar structures.

Another significant fragmentation would be the loss of an ethylamine radical (•CH₂CH₂NH₂) leading to a fragment at m/z 105. Further fragmentation of the pyrazine ring itself can also occur, leading to smaller charged fragments.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 149 | [M]⁺˙ | [C₈H₁₁N₃]⁺˙ | Molecular Ion |

| 120 | [M - CH₂NH]⁺ | [C₇H₈N₂]⁺ | Loss of azamethyl radical |

| 119 | [M - CH₂NH₂]⁺ | [C₇H₇N₂]⁺ | β-cleavage, likely base peak |

| 105 | [M - C₂H₄N]⁺ | [C₆H₅N₂]⁺ | Loss of ethylamine radical |

| 94 | [C₅H₆N₂]⁺ | [C₅H₆N₂]⁺ | Fragment from ring cleavage |

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities. vurup.sk

Gas Chromatography (GC): Given the volatility of many alkylpyrazines, GC is a suitable technique for purity analysis. researchgate.netsigmaaldrich.com A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-WAX) would be appropriate. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of components in a mixture. The retention time of the compound is a characteristic property under specific GC conditions and can be used for identification when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for less volatile or thermally sensitive compounds. tut.ac.jp Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol, would be the method of choice. tut.ac.jpnih.gov Detection is typically achieved using a UV detector, as the pyrazine ring exhibits strong UV absorbance. The purity is determined by the relative area of the main peak compared to any impurity peaks.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netresearchgate.net This technique provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyrazine ring and the conformation of the ethylamine side chain.

Furthermore, this analysis reveals crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding. The primary amine group is a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···N hydrogen bonds, linking adjacent molecules into a specific supramolecular architecture. researchgate.net Analysis of the crystal packing can provide insights into the physical properties of the solid material.

Advanced Spectroscopic Probes for Molecular Interactions

The study of how this compound interacts with other molecules, such as biological macromolecules or metal ions, can be investigated using advanced spectroscopic methods. The pyrazine moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. researchgate.netnih.gov

UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of the compound upon addition of a binding partner (e.g., a protein or DNA) can indicate an interaction. nih.gov These titration experiments can be used to determine binding constants.

Fluorescence Spectroscopy: If the binding partner is fluorescent (like the amino acid tryptophan in proteins), the interaction with the pyrazine derivative may cause quenching of this fluorescence. nih.gov Analyzing the quenching mechanism can provide information about the binding mode and affinity.

Computational Docking: Molecular docking simulations are theoretical methods used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org These studies can model the interactions of this compound with a protein's active site, identifying potential hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net These computational approaches complement experimental data to build a detailed picture of molecular recognition.

Structure Activity Relationship Sar Investigations of 2 3 Methylpyrazin 2 Yl Ethan 1 Amine Derivatives

Design Principles for Modulating Biological Activity based on Pyrazine-Amine Scaffold

The biological activity of compounds based on the pyrazine-amine scaffold can be systematically modulated by strategic structural modifications. The core principle lies in altering the steric, electronic, and hydrophobic properties of the molecule to optimize its interaction with biological targets. The pyrazine (B50134) ring itself is a crucial element, with its nitrogen atoms often participating in hydrogen bonding with protein targets. researchgate.netnih.gov

Key design strategies include:

Substitution on the Pyrazine Ring: Introducing various substituents on the pyrazine ring can significantly influence the compound's activity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, affecting its binding affinity to target proteins. japsonline.com

Modification of the Amine Group: The nature of the amine group—primary, secondary, or tertiary—and the substituents attached to it can impact the molecule's polarity, basicity, and ability to form hydrogen bonds. nih.gov

Introduction of Additional Functional Groups: Incorporating other functional groups, such as amides or sulfonamides, can introduce new interaction points with biological targets, potentially enhancing activity or altering the mechanism of action. imist.ma

Varying the Linker: The ethylamine (B1201723) linker in 2-(3-Methylpyrazin-2-yl)ethan-1-amine can be modified in length or rigidity to optimally position the key interacting moieties within a protein's binding site.

These design principles are often guided by the structure-activity relationships (SAR) derived from screening libraries of analogous compounds. For example, in a series of pyrazine-linked 2-aminobenzamides, the nature of the substituent on the pyrazine ring was found to be a critical determinant of their inhibitory activity against histone deacetylases (HDACs). researchgate.net

In Silico SAR Analysis and Predictive Modeling

Computational methods play a pivotal role in modern drug discovery and are extensively used to investigate the SAR of pyrazine-amine derivatives. These in silico techniques provide valuable insights into the potential interactions of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. For instance, docking studies of pyrazine sulfonamide derivatives with the Mycobacterium tuberculosis L,D-transpeptidase-2 have helped to elucidate their potential mechanism of action as antimicrobial agents. jetir.org Similarly, molecular docking has been employed to understand the binding modes of pyrazine-containing compounds with targets such as protein kinases and SHP2 protein tyrosine phosphatase. japsonline.commdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazine derivatives. These models can generate predictive pharmacophores and contour maps that highlight the structural features essential for activity. For example, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified the key steric and electronic requirements for their inhibitory activity against PIM-1 kinase. japsonline.comresearchgate.net

Predictive Modeling for ADMET Properties: In silico models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Such predictions are crucial for the early identification of compounds with favorable drug-like properties. For pyrazine derivatives, these models can assess parameters like oral absorption, cell permeability, and potential toxicity, helping to prioritize candidates for further development. japsonline.comnih.gov

In Vitro Biological Activity Profiling (Mechanistic Focus)

Derivatives of the pyrazine-amine scaffold have been shown to be potent inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. tandfonline.com For example, a series of 3-(pyrazin-2-yl)-1H-indazole derivatives were identified as potential inhibitors of PIM-1 kinase, an enzyme implicated in cancer. japsonline.com Another study focused on the design of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). mdpi.com

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the enzyme inhibitory activities of some pyrazine derivatives from various studies.

| Compound Class | Target Enzyme | IC50 | Reference |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | 0.2 µM | japsonline.com |

| Pyrazine-based small molecules | SHP2 | Not specified | mdpi.com |

| Pyrazine linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | Not specified | researchgate.net |

| researchgate.netacs.orguni.lutriazolo[4,3-a] Pyrazine Derivatives | c-Met, VEGFR-2 | 26.00 nM (c-Met), 2.6 µM (VEGFR-2) | nih.gov |

This table is for illustrative purposes and the IC50 values are representative of the most potent compounds in the respective studies.

While much of the research on pyrazine-amine derivatives has focused on enzyme inhibition, some studies have also investigated their interactions with G protein-coupled receptors (GPCRs) and other cell surface receptors. For example, a study on oxazolo[3,4-a]pyrazine derivatives led to the discovery of a novel neuropeptide S receptor (NPSR) antagonist. nih.gov The binding affinity of these compounds to their target receptors is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled ligand is measured. The affinity is often expressed as the inhibition constant (Ki) or the IC50 value.

There is also interest in the potential interaction of pyrazine derivatives with nicotinic acetylcholine (B1216132) receptors, although this area requires further investigation. researchgate.net

The anticancer potential of pyrazine-amine derivatives is often evaluated in cell-based assays that measure their effects on key cellular processes like proliferation and apoptosis (programmed cell death). Many pyrazine derivatives have been shown to inhibit the proliferation of various cancer cell lines. researchgate.net For instance, a series of researchgate.netacs.orguni.lutriazolo[4,3-a] pyrazine derivatives exhibited significant antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Several studies have demonstrated that pyrazine derivatives can induce apoptosis in cancer cells. For example, one study showed that a novel pyrazine derivative induced apoptosis in chronic myeloid leukemia K562 cells by targeting the expression of Bax, Bcl2, and Survivin proteins. nih.govrjeid.com Another study found that a chalcone-pyrazine derivative could induce apoptosis in BEL-7402 liver cancer cells. nih.gov

The cytotoxic effects of these compounds are often quantified by their IC50 values in cell viability assays, such as the MTT assay. The table below presents the cytotoxic activity of selected pyrazine derivatives against different cancer cell lines.

| Compound Class | Cell Line | IC50 | Effect | Reference |

| researchgate.netacs.orguni.lutriazolo[4,3-a] Pyrazine Derivatives | A549, MCF-7, HeLa | 0.98 µM, 1.05 µM, 1.28 µM | Antiproliferative | nih.gov |

| Chalcone-pyrazine derivative | BEL-7402 | 10.74 µM | Induces apoptosis | nih.gov |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate | K562 | 25 µM | Inhibits viability, induces apoptosis | nih.gov |

| Pyrazine small molecular prolinamides | MDA-MB-231 | 0.1 µM | Cytotoxic | mdpi.com |

This table is for illustrative purposes and the IC50 values are representative of the most potent compounds in the respective studies.

Molecular Target Identification and Interaction Mechanisms

A critical aspect of understanding the biological activity of this compound derivatives is identifying their specific molecular targets and elucidating the mechanisms of their interactions at the atomic level. The heteroaromatic nature of the pyrazine ring allows it to participate in a variety of non-covalent interactions with protein targets. researchgate.netnih.gov

Systematic analyses of protein-ligand complexes have shown that the most frequent interaction involving the pyrazine ring is hydrogen bonding, with the pyrazine nitrogen atoms acting as hydrogen bond acceptors. researchgate.netnih.gov Additionally, pyrazine rings can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and histidine, within the protein's binding site. researchgate.net Hydrophobic interactions also play a significant role, particularly when the pyrazine ring is substituted with alkyl or other nonpolar groups. uni.lu

Comprehensive Search Reveals No Publicly Available Data for Structure-Activity Relationship Studies of this compound Derivatives

Despite a thorough and targeted search of scientific databases and literature, no specific research articles or publicly available data were found detailing the structure-activity relationship (SAR) investigations of this compound derivatives. Consequently, information regarding the biophysical characterization of ligand-target interactions and the role of specific substituents on the binding affinity and selectivity of this class of compounds is not available in the public domain.

The initial and subsequent focused searches aimed to uncover scholarly articles that specifically addressed the SAR of derivatives of this compound. The search strategy included keywords such as "structure-activity relationship," "biophysical characterization," "binding affinity," "selectivity," and "substituent effects" in conjunction with the chemical name and its analogs.

The search results yielded information on broader classes of pyrazine and amine derivatives. However, none of these studies focused on the specific this compound scaffold as requested. The available literature discusses other pyrazine-containing compounds with different core structures and biological applications, such as antimycobacterial or anticancer agents.

Due to the absence of specific data on this compound derivatives, it is not possible to provide an analysis of their structure-activity relationships, including the biophysical characterization of how these potential ligands interact with biological targets. Similarly, an examination of how different chemical groups (substituents) at various positions on the molecule might influence its binding strength and selectivity for a particular target cannot be conducted.

In scientific research, SAR studies are crucial for the process of drug discovery and development. They involve synthesizing a series of related compounds and evaluating their biological activity to understand which chemical features are important for their effects. This information is then used to design more potent and selective molecules. The lack of such published studies for this compound and its derivatives means that this area of its chemistry and pharmacology remains unexplored or, at the very least, unpublished.

Therefore, the sections on the biophysical characterization of ligand-target interactions and the role of specific substituents on binding affinity and selectivity for derivatives of this compound cannot be developed with scientifically accurate and verifiable information at this time.

Potential Research Applications As Chemical Probes and Intermediates

Utilization as a Building Block in Complex Chemical Synthesis

The structure of 2-(3-Methylpyrazin-2-yl)ethan-1-amine, featuring a reactive primary amine and a functionalizable pyrazine (B50134) core, positions it as a versatile building block in organic synthesis. The amine group can readily participate in a variety of common bond-forming reactions, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex molecular architectures.

Pyrazine derivatives are foundational in medicinal chemistry for creating compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. tandfonline.commdpi.com The synthesis of novel pyrazinamide (B1679903) derivatives, for example, often involves the reaction of a pyrazine ester with various amines. rsc.orgnih.gov Following this logic, this compound can be used to introduce the methylpyrazine moiety into target molecules, potentially modulating their pharmacological profiles. The 2-phenethylamine scaffold, a related structural motif, is present in numerous neurologically active compounds, suggesting that pyrazine-containing analogues could be of interest in neuroscience research. mdpi.com

The utility of such building blocks is demonstrated in the construction of diverse chemical libraries for drug discovery and high-throughput screening. The table below illustrates hypothetical synthetic transformations where this compound could serve as a key intermediate.

| Starting Material | Reagent/Condition | Product Class | Potential Application |

| This compound | Carboxylic Acid, Coupling Agent (e.g., EDC, HOBt) | Amides | Bioactive Compound Scaffolds |

| This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines | Medicinal Chemistry Intermediates |

| This compound | Isothiocyanate | Thioureas | Precursors for Heterocyclic Synthesis |

| This compound | Sulfonyl Chloride | Sulfonamides | Pharmacologically Active Agents |

Development of Chemical Probes for Biological System Research

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. rsc.org The design of these probes often involves combining a fluorophore (a light-emitting unit) with a recognition moiety (a unit that selectively binds to a target analyte). The pyrazine ring system can be a component of a larger conjugated system that exhibits fluorescence.

Pyrazine derivatives have been successfully employed in the design of fluorescent sensors. For instance, a novel pyrazine-derived sensor incorporating a furan (B31954) unit was developed as a "turn-on" fluorescent probe for the highly selective and sensitive detection of aluminum ions (Al³⁺). rsc.org The mechanism relies on chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission. rsc.org Similarly, pyrazine-bridged donor-acceptor-donor (D-A-D) type molecules have been synthesized for use in long-term live-cell imaging, demonstrating good photostability and cell permeability. frontiersin.org

In this context, this compound can serve a dual purpose. The pyrazine core can be integrated into a fluorophore system, while the amine group can act as either a binding site for a specific analyte or as a reactive handle to attach a different recognition group. The development of probes for detecting reactive oxygen species (ROS), metal ions, or specific enzymes could be envisioned using this scaffold. rsc.orgnih.gov

| Probe Design Strategy | Role of this compound | Target Analyte Example | Sensing Mechanism |

| Fluorophore-Linker-Receptor | Amine group acts as a linker to attach a receptor. | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Photoinduced Electron Transfer (PET) |

| Integrated Receptor/Fluorophore | Pyrazine nitrogen and amine group act as a chelation site. | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) |

| Reaction-Based Probe | Amine group reacts specifically with the analyte. | Aldehydes, Reactive Carbonyls | Formation of a new fluorescent product. |

Role in Material Science Research (e.g., Optoelectronics, Catalysis)

In material science, pyrazine derivatives are explored for their applications in organic electronics and catalysis. The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor. tandfonline.com When combined with electron-donating moieties, it can form donor-acceptor (D-A) systems that are crucial for creating materials with desirable optoelectronic properties.

Researchers have synthesized and investigated pyrazine-based D-A molecules for their potential use in organic electronics. researchgate.net For example, molecules with a pyrazino[2,3-b]phenazine core (acceptor) linked to triarylamines (donor) exhibit intramolecular charge transfer (ICT) transitions and emit light in the green-to-red region of the spectrum. researchgate.net Their HOMO and LUMO energy levels can be tuned, making them suitable candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.netresearchgate.net The amine functionality of this compound provides a straightforward point of attachment for various electron-donating groups, facilitating the synthesis of novel D-A materials.

Furthermore, pyrazine derivatives can act as ligands in coordination chemistry, forming complexes with metal ions. nih.gov These metal complexes can exhibit interesting catalytic activities or be used as building blocks for metal-organic frameworks (MOFs). The bidentate coordination potential through a pyrazine nitrogen and the side-chain amine could lead to the formation of stable metal complexes with applications in catalysis.

| Research Area | Role of this compound | Resulting Material/Compound | Potential Application |

| Optoelectronics | Precursor to Donor-Acceptor molecules (Acceptor part) | Conjugated Polymers/Oligomers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Coordination Chemistry | Ligand for metal ions | Metal-Pyrazine Complexes | Catalysts, Magnetic Materials |

| Material Synthesis | Monomer for polymerization | Pyrazine-containing Polymers | Electron-Transporting Layers, Sensors |

Application in Environmental Chemistry Research

The study of the environmental fate of nitrogen-containing heterocyclic compounds is crucial for assessing their persistence and potential impact. While extensive information on the degradation of many pollutants exists, there is comparatively little information available on the biodegradation of pyrazines. researchgate.netnih.govproquest.com

Research has shown that while pyrazines are widespread in nature, their degradation pathways are not well understood. nih.govproquest.com Some bacterial strains have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy, indicating that biodegradation is possible. nih.gov However, the specific mechanisms of pyrazine ring cleavage remain largely unknown. proquest.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of pyrazine (B50134) derivatives has been a long-standing goal for many research groups due to the wide applicability of these compounds. tandfonline.com While classical routes for preparing pyrazines, such as the condensation of 1,2-diketones with 1,2-diamines, are well-established, future research is focused on developing more efficient, versatile, and atom-economical methodologies. tandfonline.comnih.gov These novel approaches could be adapted for the synthesis of 2-(3-Methylpyrazin-2-yl)ethan-1-amine, potentially improving yield, reducing steps, and allowing for greater structural diversity.

Emerging synthetic strategies for pyrazine rings include:

Acceptorless Dehydrogenative Coupling: This sustainable method involves the self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese. nih.govacs.org Such reactions are highly atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyrazine core offers a streamlined approach to creating complex derivatives. mdpi.com For instance, iron-catalyzed C-H coupling with organoboron agents has been used in the total synthesis of natural products like botryllazine A. mdpi.com

Palladium-Catalyzed Cascade Reactions: Efficient palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been developed to produce unsymmetrical 2,6-disubstituted pyrazines in very good yields. organic-chemistry.org

One-Pot Syntheses: Simple, cost-effective, and environmentally benign one-pot methods are being developed for the preparation of pyrazine derivatives, which can be superior to previously reported methods. tandfonline.comtandfonline.com

Table 1: Comparison of Modern Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Catalyst/Reagents | Key Advantages | Byproducts | Source |

|---|---|---|---|---|

| Dehydrogenative Coupling | Manganese Pincer Complexes, KH | Atom-economical, sustainable, uses earth-abundant metal | H₂ and H₂O | nih.govacs.org |

| C-H Functionalization | Iron catalyst, Organoboron agents | Addresses challenges of cross-coupling electron-poor heteroarenes | Varies | mdpi.com |

| Cascade Reaction | Palladium(II) catalyst, Arylboronic acids | High efficiency, good yields for unsymmetrical products | Varies | organic-chemistry.org |

| One-Pot Synthesis | ᵗBuOK, wet methanol | Environmentally benign, cost-effective, simple | Minimal | tandfonline.com |

Applying these advanced methodologies to the synthesis of this compound and its analogs could facilitate the creation of novel chemical libraries for further investigation.

Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For pyrazine derivatives, these approaches are used to understand structure-activity relationships (SAR), predict molecular interactions, and design new compounds with desired properties. nih.govmdpi.comresearchgate.net Future research on this compound would benefit significantly from the application of advanced computational techniques for the de novo design of novel analogs.

Key computational strategies include:

Density Functional Theory (DFT): DFT modeling can elucidate the spatial structures and electronic properties (e.g., HOMO-LUMO configurations) of pyrazine hybrids, which helps in estimating chemical reactivity parameters. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be created to understand the structural requirements for the biological activity of pyrazine derivatives, guiding the design of more potent compounds. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interactions. nih.govresearchgate.net Docking studies have shown that the pyrazine ring can be crucial for enhancing protein interactions through mechanisms like π-π stacking. researchgate.net

These in silico methods can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources in the laboratory. mdpi.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Interactions (purely theoretical/methodological)

Understanding the complex interplay of molecules at a cellular level requires a holistic approach. nih.gov The integration of multi-omics data (genomics, proteomics, metabolomics, etc.) offers a powerful, systems-level perspective on the biological effects of small molecules. nih.govoup.com While this approach is still emerging, it represents a significant future direction for characterizing the molecular interactions of compounds like this compound.

Theoretically, a multi-omics workflow could be applied as follows:

Data Acquisition: Cells or tissues are exposed to the compound, and high-throughput techniques are used to generate datasets for various "omes" (e.g., transcriptomics via RNA-Seq, proteomics via mass spectrometry).

Integrative Analysis: Computational tools are used to analyze these datasets simultaneously, identifying interconnected changes across different molecular layers. nih.gov This helps to bridge the gap from genotype to phenotype. nih.gov

Network-Based Interpretation: The integrated data can be used to construct molecular interaction networks, revealing how the compound perturbs cellular pathways and functions. This approach has been used to identify candidate drugs, including those in the pyrazine class, for various diseases. oup.com

Applying this theoretical framework could uncover novel mechanisms of action and biological targets for this compound, moving beyond a single-target focus to a broader, systems-level understanding.

Development of High-Throughput Screening Platforms for Pyrazine Amine Libraries (non-clinical)

High-throughput screening (HTS) is a cornerstone of modern discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. The development of dedicated HTS platforms for pyrazine amine libraries, including derivatives of this compound, is a logical next step to explore their potential.

Future research in this area would involve:

Assay Development: Designing and optimizing robust and sensitive biochemical or cell-based assays relevant to various research targets.

Library Synthesis: Utilizing novel synthetic methodologies (as described in 7.1) to generate a diverse library of pyrazine amines with varied substituents and structural features.

Screening and Hit Identification: Employing automated HTS systems to screen the library against the developed assays to identify "hits"—compounds that exhibit the desired activity.

Hit-to-Lead Optimization: Using the screening data, in conjunction with computational modeling, to guide the chemical optimization of the most promising compounds.

Such platforms would accelerate the non-clinical investigation of pyrazine amines, enabling the rapid identification of lead compounds for a wide range of potential applications in materials science and biological research.

Investigation of Alternative Biological Pathways and Research Targets

Pyrazine derivatives are known to possess an exceptionally wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comtandfonline.comresearchgate.netnih.gov Marketed drugs containing the pyrazine scaffold, such as Bortezomib and Pyrazinamide (B1679903), underscore the therapeutic importance of this heterocycle. mdpi.com

A crucial future direction is the systematic investigation of this compound and its analogs against a broad panel of biological targets to uncover novel activities. The heteroaromatic nature of the pyrazine ring allows it to participate in diverse molecular interactions, including hydrogen bonds, π-interactions, and coordination with metal ions. nih.govacs.org This versatility suggests that its derivatives could interact with a wide array of proteins and biological pathways.

Systematic screening against different enzyme classes (e.g., kinases, proteases), receptor families, and microbial strains could reveal previously unexplored biological functions for this class of compounds. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Innovations for Pyrazine Derivatives

The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. impactfactor.org Future research on the synthesis of this compound should prioritize the development of sustainable and eco-friendly processes.

Key green chemistry innovations applicable to pyrazine synthesis include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. For example, a continuous-flow system using Lipozyme® TL IM has been developed for the green synthesis of pyrazinamide derivatives. researchgate.netnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents like tert-amyl alcohol, is a critical goal. researchgate.netnih.gov

Atom-Economical Reactions: Methodologies like dehydrogenative coupling, which incorporate most or all of the atoms from the starting materials into the final product, are inherently more sustainable. nih.govacs.org

Energy Efficiency: Techniques such as microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. impactfactor.org

Adopting these green chemistry principles will not only make the production of pyrazine derivatives more environmentally responsible but can also lead to more efficient and cost-effective synthetic routes. tandfonline.comtandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methylpyrazin-2-yl)ethan-1-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with pyrazine derivatives. One approach includes:

- Alkylation : Reacting 3-methylpyrazine with a haloethane derivative to introduce the ethylamine chain.

- Reduction : Converting intermediates (e.g., nitriles or imines) to primary amines using catalytic hydrogenation or borohydride reagents.

- Salt Formation : Isolating the product as a hydrochloride salt via HCl treatment, as seen in chiral analogs like (1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride .

Optimization : Adjusting solvent polarity (e.g., methanol or THF), temperature (0–25°C), and catalyst loading (e.g., Pd/C for hydrogenation) can improve yields.

Q. How is purity assessed in synthesized batches of this compound?

- Chromatography : HPLC or GC with UV detection (λ = 254 nm) to quantify impurities.

- Spectroscopy : 1H-NMR in deuterated solvents (e.g., MeOD) confirms structural integrity by comparing peak integrals to theoretical values, as demonstrated for indole-ethylamine analogs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 201.1080 for related pyrazine derivatives) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 3–11) and monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t½) using first-order decay models.

- Structural Elucidation : Post-degradation analysis with FT-IR or NMR identifies hydrolyzed products (e.g., pyrazine ring oxidation) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of chiral derivatives of this compound?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipase-catalyzed acylation selectively modifies one enantiomer, as applied to (1R)- and (1S)-isomers .

- Crystallographic Analysis : SHELXL software refines X-ray data to assign absolute configuration, leveraging methods from small-molecule crystallography .

Q. How can computational modeling predict the interaction of this compound with neurotransmitter receptors?

- Molecular Docking : Simulate binding to 5-HT2A or dopamine receptors using AutoDock Vina. Align with indole-ethylamine scaffolds known for serotonin receptor affinity .

- MD Simulations : Analyze ligand-receptor stability in aqueous environments (e.g., GROMACS) over 100 ns trajectories.

- QSAR Studies : Coramine substituent effects (e.g., methyl vs. ethyl groups) with receptor activation profiles .

Q. What crystallographic challenges arise when determining the structure of this compound derivatives?

- Disorder Handling : Flexible ethylamine chains may require multi-conformation modeling in SHELXL .

- Twinned Data : Use SHELXD for phase determination in cases of pseudo-merohedral twinning.

- Hydrogen Bonding : Map interactions (e.g., amine-pyrazine N···H networks) with PLATON to validate packing motifs .

Q. How can isotopic labeling (e.g., 13C or 15N) enhance metabolic studies of this compound in neuronal cells?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.